molecular formula C11H19ClN2O2S B1377077 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride CAS No. 1423027-94-4

1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride

Cat. No.: B1377077
CAS No.: 1423027-94-4
M. Wt: 278.8 g/mol
InChI Key: LKVLHLKGAZEDQR-UHFFFAOYSA-N
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Description

1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group, a butan-2-yl group, and a methanesulfonamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride typically involves multiple steps. One common method starts with the nitration of aniline to form 3-nitroaniline, followed by reduction to obtain 3-aminophenyl. This intermediate is then reacted with butan-2-yl methanesulfonamide under specific conditions to yield the target compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of sulfonamide derivatives with various functional groups.

Scientific Research Applications

1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can bind to active sites of enzymes or receptors, modulating their activity. The methanesulfonamide moiety may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide
  • 1-(3-aminophenyl)-N-(butan-2-yl)ethanesulfonamide
  • 1-(3-aminophenyl)-N-(butan-2-yl)propanesulfonamide

Uniqueness

1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The hydrochloride form enhances its solubility, making it more versatile for various applications compared to its analogs.

Properties

IUPAC Name

1-(3-aminophenyl)-N-butan-2-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S.ClH/c1-3-9(2)13-16(14,15)8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVLHLKGAZEDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)CC1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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